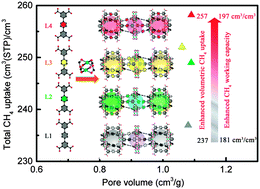Porous metal–organic frameworks with Lewis basic nitrogen sites for high-capacity methane storage†
Energy & Environmental Science Pub Date: 2015-07-03 DOI: 10.1039/C5EE01531F
Abstract
The use of porous materials to store/deliver natural gas (mostly methane) in vehicles requires large amounts of methane being stored per unit volume. In this work, we report several porous metal–organic frameworks (MOFs) with NOTT-101 type structures, containing Lewis basic nitrogen sites through the incorporation of pyridine, pyridazine, and pyrimidine groups into the organic linkers. They exhibit significantly higher total volumetric methane storage capacities (∼249–257 cm3 (STP) cm−3 at room temperature (RT) and 65 bar) than NOTT-101a (here the MOF abbreviation with “a” at the end represents the fully activated MOF). The most significant enhancement was observed on UTSA-76a with functional pyrimidine groups (237 cm3 (STP) cm−3 in NOTT-101a vs. 257 cm3 (STP) cm−3 in UTSA-76a). Several multivariate (MTV) MOFs constructed from two types of organic linkers (pyrimidine-functionalized and unfunctionalized) also show systematically improved methane storage capacities with increasing percentage of functionalized organic linkers. The immobilized functional groups have nearly no effect on the methane uptakes at 5 bar but significantly improve the methane storage capacities at 65 bar, so the reported MOFs exhibit excellent methane storage working capacities of ∼188–197 cm3 (STP) cm−3.


Recommended Literature
- [1] Filling carbon: a microstructure-engineered hard carbon for efficient alkali metal ion storage†
- [2] Dynamic shape transformations of fluid vesicles
- [3] Unexpected metal-free synthesis of trifluoromethyl arenes via tandem coupling of dicyanoalkenes and conjugated fluorinated sulfinyl imines†
- [4] Facile fabrication of a SnS2/Ag3VO4 Z-scheme heterojunction for boosting visible-light photocatalytic activity†
- [5] Bovine plasma hydrolysates’ iron chelating capacity and its potentiating effect on ferritin synthesis in Caco-2 cells
- [6] Back cover
- [7] Enhanced EDC removal from water through electron beam-mediated adsorber particle integration in microfiltration membranes†
- [8] Sequentially optimizing carbon nanotubes framework towards flexible and compact capacitive energy storage†
- [9] Annual Report of the Council: March, 1965
- [10] Nitric oxide activation facilitated by cooperative multimetallic electron transfer within an iron-functionalized polyoxovanadate–alkoxide cluster†










